

Technical Support Center: Ro 64-0802 (Oseltamivir Carboxylate)

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Compound of Interest

Compound Name: Ro 64-0802

Cat. No.: B1663640

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Welcome to the technical support center for **Ro 64-0802**. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving **Ro 64-0802**, the active metabolite of oseltamivir.

Frequently Asked Questions (FAQs)

Q1: What is **Ro 64-0802**?

Ro 64-0802, also known as oseltamivir carboxylate or GS 4071, is the active metabolite of the antiviral prodrug oseltamivir phosphate (Ro 64-0796), commercially known as Tamiflu®.[1][2] It is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[3] In vivo, oseltamivir phosphate is rapidly converted by hepatic carboxylesterases to **Ro 64-0802**. [2][4]

Q2: What is the mechanism of action of **Ro 64-0802**?

Ro 64-0802 functions as a competitive inhibitor of the viral neuraminidase enzyme.[3] This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking neuraminidase, **Ro 64-0802** prevents the spread of the virus to other cells.[5] [6]

Q3: What are the primary stability concerns for **Ro 64-0802**?

The primary stability concerns for **Ro 64-0802** in experimental settings revolve around its handling and storage in biological matrices. While generally stable, its concentration can be affected by the ex vivo conversion from its prodrug, oseltamivir phosphate, in certain biological samples. Therefore, proper sample collection and handling are critical for accurate quantification.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of Ro 64-0802 in plasma samples.

Possible Cause: Degradation of the parent compound, oseltamivir phosphate (Ro 64-0796), to **Ro 64-0802** after sample collection, particularly in rodent plasma. Plasma esterases can cause significant ex vivo hydrolysis of the prodrug.

Solution:

- **Use of Esterase Inhibitors:** For studies involving the prodrug and its conversion, it is crucial to add an esterase inhibitor, such as dichlorvos, to blood collection tubes to prevent ex vivo hydrolysis.[7]
- **Temperature Control:** Process blood samples promptly and store plasma at appropriate temperatures. **Ro 64-0802** is stable in human plasma and urine for at least 6 months when stored at -20°C.[8]
- **Species-Specific Considerations:** Be aware that the rate of conversion of oseltamivir to **Ro 64-0802** varies significantly between species. For instance, rapid conversion is observed in mouse and rat plasma at room temperature.[8]

Issue 2: Variability in Ro 64-0802 stability in aqueous solutions.

Possible Cause: The pH of the aqueous solution can influence the stability of **Ro 64-0802** and its parent compound. The prodrug, oseltamivir phosphate, shows pH-dependent degradation.

Solution:

- **pH Control:** For optimal stability in aqueous solutions, maintain a pH around 4.0. Studies on the prodrug have shown that its decomposition is accelerated at higher pH values.^[9] Adding citric acid to adjust the pH can enhance stability.^[9]
- **Water Quality:** Use purified water for the preparation of solutions, as potable water containing various ions can affect pH and stability.^[9]

Data on Stability of Ro 64-0802

The following tables summarize the stability of **Ro 64-0802** and its prodrug, oseltamivir phosphate (Ro 64-0796), under various experimental conditions.

Table 1: Stability of **Ro 64-0802** in Biological Matrices

Matrix	Temperature	Duration	Stability	Reference
Human Plasma	-20°C	6 months	Stable	^[8]
Human Urine	-20°C	6 months	Stable	^[8]
Whole Blood	Room Temperature	Up to 2 hours	Stable	^[8]
Whole Blood	4°C	Up to 2 hours	Stable	^[8]

Table 2: Stability of Oseltamivir Phosphate (Ro 64-0796) and its Conversion to **Ro 64-0802**

Matrix	Temperature	Condition	Half-life/Observation	Reference
Human Plasma	4°C	Conversion to Ro 64-0802	7.4 - 8.8 days	[8]
Mouse Plasma	Room Temperature	Conversion to Ro 64-0802	~60 minutes	[8]
Rat Plasma	Room Temperature	Conversion to Ro 64-0802	~20 minutes	[8]
Human Plasma	-20°C	Storage	Stable for 6 months	[8]
Human Urine	-20°C	Storage	Stable for 6 months	[8]

Table 3: Forced Degradation of Oseltamivir Phosphate

Stress Condition	Reagent and Conditions	Degradation (%)	Reference
Acidic Hydrolysis	1.0 N HCl, 80°C, 30 min	74	[4]
Alkaline Hydrolysis	0.1 N NaOH, 80°C, 10 min	85.2	[4]
Oxidative Degradation	3% v/v H ₂ O ₂ , 80°C, 2 hrs	96.96	[4]
Photolytic Degradation	Standard conditions	1.1	[4]

Experimental Protocols

Protocol: Stability Assessment of Ro 64-0802 by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of **Ro 64-0802** in a given solution.

1. Preparation of Standard and Sample Solutions:

- **Standard Stock Solution:** Accurately weigh and dissolve **Ro 64-0802** in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent) to obtain a known concentration.
- **Working Standard Solutions:** Prepare a series of dilutions from the stock solution to construct a calibration curve.
- **Sample Solution:** Prepare the **Ro 64-0802** solution to be tested for stability at a known initial concentration.

2. HPLC Method Parameters (Example):

- **Column:** C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).[\[4\]](#)
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak separation.[\[3\]](#)[\[10\]](#)
- **Flow Rate:** Typically 1.0 mL/min.[\[4\]](#)
- **Detection:** UV detection at an appropriate wavelength (e.g., 215 nm or 220 nm).[\[4\]](#)[\[11\]](#)
- **Injection Volume:** 10-20 μ L.
- **Column Temperature:** Ambient or controlled (e.g., 25°C or 30°C).[\[11\]](#)

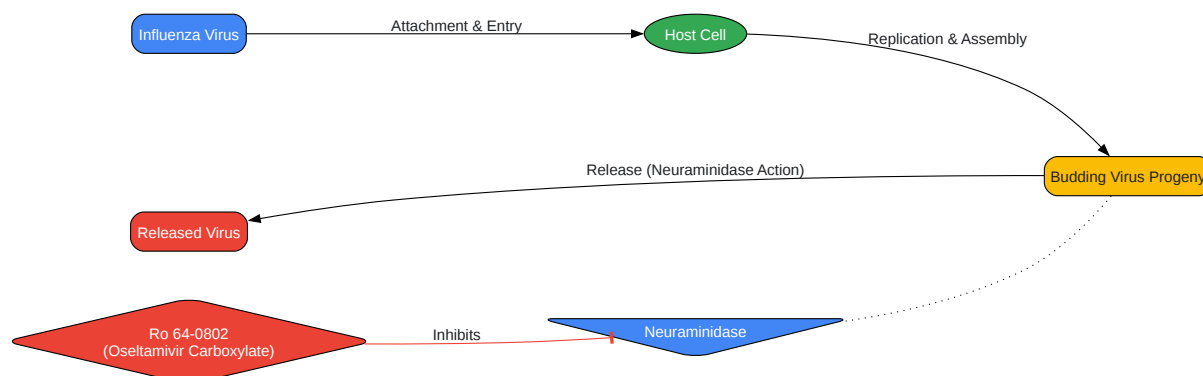
3. Stability Study Procedure:

- **Time Zero (T_0) Analysis:** Immediately after preparation, inject the sample solution into the HPLC system to determine the initial concentration of **Ro 64-0802**.

- **Storage:** Store the sample solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).
- **Time Point Analysis:** At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and longer for extended studies), withdraw an aliquot of the sample solution and inject it into the HPLC system.
- **Data Analysis:** Quantify the concentration of **Ro 64-0802** at each time point using the calibration curve. Calculate the percentage of **Ro 64-0802** remaining compared to the T_0 concentration. The appearance of new peaks may indicate degradation products.

Visualizations

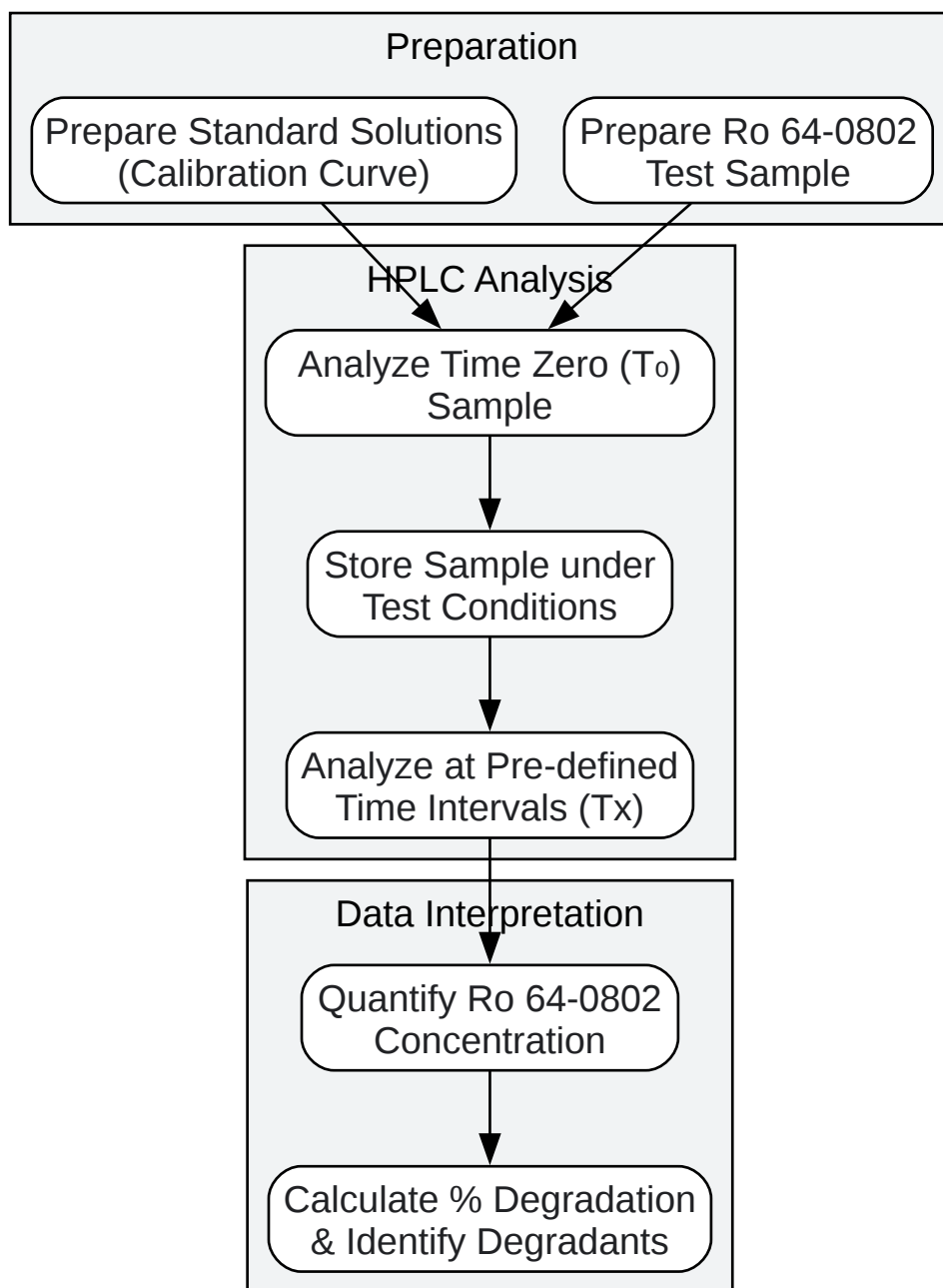
Signaling Pathway: Inhibition of Influenza Virus Release



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Caption: Mechanism of action of **Ro 64-0802** in inhibiting influenza virus release.

Experimental Workflow: HPLC Stability Assessment



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Caption: General workflow for assessing the stability of **Ro 64-0802** using HPLC.

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